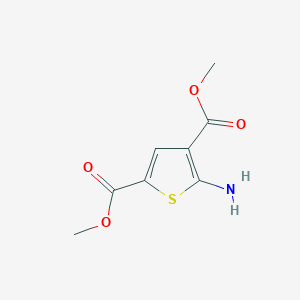
Dimethyl 5-aminothiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-aminothiophene-2,4-dicarboxylate is a heterocyclic compound with the molecular formula C₈H₉NO₄S. It features a thiophene ring substituted with amino and ester groups, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 5-aminothiophene-2,4-dicarboxylate can be synthesized through various methods. One common approach involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the hydrolysis of 2,5-dihydrothiophenes using Amberlyst 15H in a mixture of acetone and water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Gewald reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-aminothiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.
Applications De Recherche Scientifique
Dimethyl 5-aminothiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl 5-aminothiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions contribute to the compound’s biological activity and therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 4-aminothiophene-2,3-dicarboxylate: Similar structure but different substitution pattern.
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate: Contains diethyl ester groups instead of dimethyl.
Suprofen: A 2-substituted thiophene framework used as a nonsteroidal anti-inflammatory drug.
Uniqueness
Dimethyl 5-aminothiophene-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H9NO4S |
|---|---|
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
dimethyl 5-aminothiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C8H9NO4S/c1-12-7(10)4-3-5(8(11)13-2)14-6(4)9/h3H,9H2,1-2H3 |
Clé InChI |
JGSUBIBLWZPYLN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(S1)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B15090965.png)
![(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B15090969.png)
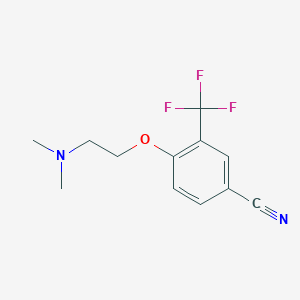
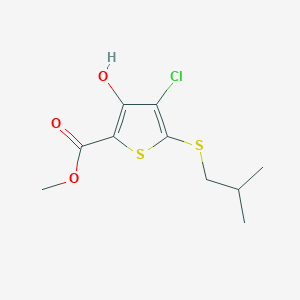

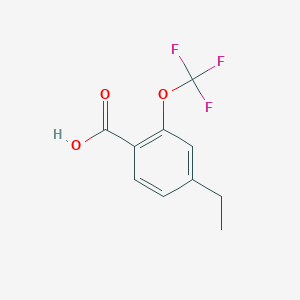
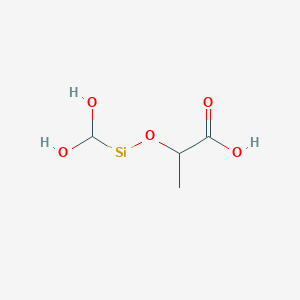

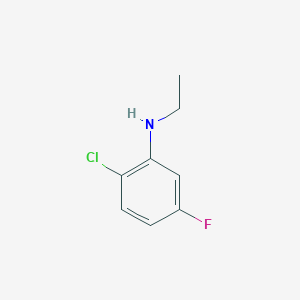

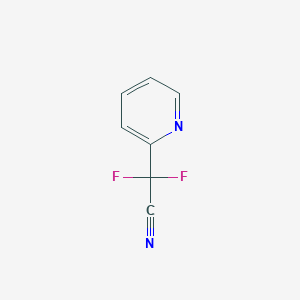
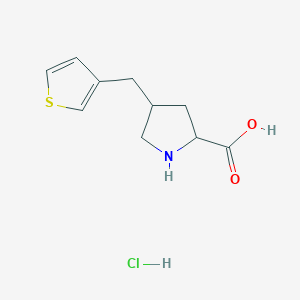

![[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
